molecular formula C13H4O3 B14205271 4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial CAS No. 823813-82-7

4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial

Cat. No.: B14205271
CAS No.: 823813-82-7
M. Wt: 208.17 g/mol
InChI Key: KJMQBQVJKFBFQQ-UHFFFAOYSA-N
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Description

4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is a complex organic compound with the molecular formula C13H4O3. It is characterized by the presence of multiple functional groups, including ethynyl, oxopropynyl, and diynedial groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethynyl Group:

    Oxopropynyl Group Addition: The oxopropynyl group is introduced via a reaction with propargyl alcohol derivatives.

    Formation of the Diynedial Structure: This involves the coupling of the intermediate compounds to form the final diynedial structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of ethynyl, oxopropynyl, and diynedial groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

823813-82-7

Molecular Formula

C13H4O3

Molecular Weight

208.17 g/mol

IUPAC Name

4-ethynyl-5-(3-oxoprop-1-ynyl)oct-4-en-2,6-diynedial

InChI

InChI=1S/C13H4O3/c1-2-12(6-3-9-14)13(7-4-10-15)8-5-11-16/h1,9-11H

InChI Key

KJMQBQVJKFBFQQ-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#CC=O)C#CC=O)C#CC=O

Origin of Product

United States

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